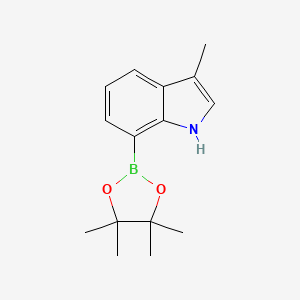![molecular formula C14H19NO3 B2766561 2-[(4-Tert-butylphenyl)formamido]propanoic acid CAS No. 726174-56-7](/img/structure/B2766561.png)
2-[(4-Tert-butylphenyl)formamido]propanoic acid
Descripción general
Descripción
2-[(4-Tert-butylphenyl)formamido]propanoic acid is a chemical compound with the CAS Number: 726174-56-7 . It has a molecular weight of 249.31 and its IUPAC name is N-(4-tert-butylbenzoyl)alanine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of 2-[(4-Tert-butylphenyl)formamido]propanoic acid is C14H19NO3 . The InChI code is 1S/C14H19NO3/c1-9(13(17)18)15-12(16)10-5-7-11(8-6-10)14(2,3)4/h5-9H,1-4H3,(H,15,16)(H,17,18) .Physical And Chemical Properties Analysis
The melting point of 2-[(4-Tert-butylphenyl)formamido]propanoic acid is between 143-148 degrees Celsius . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties
Research has demonstrated the utility of related compounds in the synthesis and study of polymers. For instance, compounds with tert-butylphenyl moieties have been used to synthesize polyamides with flexible main-chain ether linkages. These polyamides exhibit noncrystalline structures, high thermal stability, and are readily soluble in polar solvents, making them suitable for creating transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000). Additionally, aromatic polyamides incorporating electroactive moieties have been developed, showing moderate to high glass-transition temperatures and good thermal stability, with potential applications in electrochromic devices (Wang & Hsiao, 2010).
Electrochromic Materials
The development of electrochromic materials, such as poly(amide-imide)s containing N,N-diphenyl-N′,N′-di-4-tert-butylphenyl-1,4-phenylenediamine moieties, has been reported. These materials offer promising applications due to their reversible electrochromic properties, changing color upon applied electrical voltage, and could be used in smart windows, displays, and low-energy consumption devices (Hsiao, Liou, & Wang, 2009).
Organocatalysis
In the field of organocatalysis, derivatives of formamides have been employed as highly efficient and enantioselective catalysts for the reduction of N-aryl imines. This showcases the potential of using formamides in synthetic chemistry to achieve high yields and enantioselectivities under mild conditions, highlighting their role in the synthesis of complex organic molecules (Wang, Ye, Wei, Wu, Zhang, & Sun, 2006).
Safety And Hazards
The safety information available indicates that 2-[(4-Tert-butylphenyl)formamido]propanoic acid may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9(13(17)18)15-12(16)10-5-7-11(8-6-10)14(2,3)4/h5-9H,1-4H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSUAYOKUTTZHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Tert-butylphenyl)formamido]propanoic acid | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

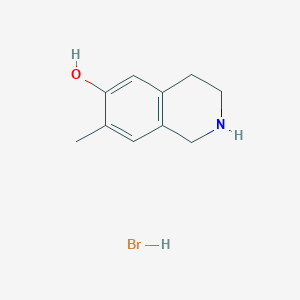
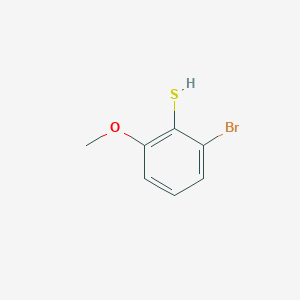
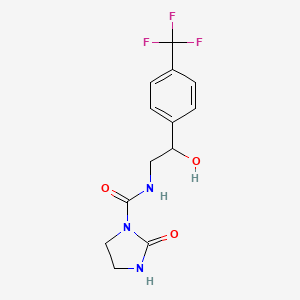
![5-[(1-Phenylmethoxycarbonylpiperidin-2-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2766483.png)
![4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2766484.png)
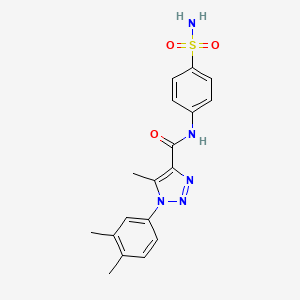
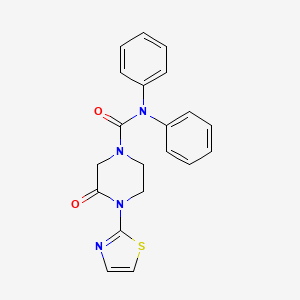

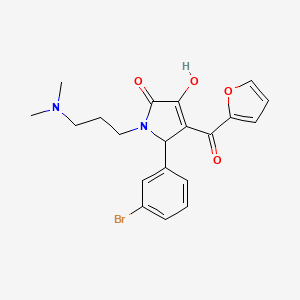
![2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2766494.png)
![N-[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-ynamide](/img/structure/B2766496.png)
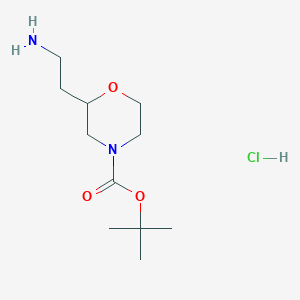
![5-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2766498.png)
